methyl 2,4-dioxo-3-{5-[(propan-2-yl)carbamoyl]pentyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
methyl 2,4-dioxo-3-{5-[(propan-2-yl)carbamoyl]pentyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline core, a carboxylate group, and an isopropylamino substituent. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Properties
IUPAC Name |
methyl 2,4-dioxo-3-[6-oxo-6-(propan-2-ylamino)hexyl]-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-12(2)20-16(23)7-5-4-6-10-22-17(24)14-9-8-13(18(25)27-3)11-15(14)21-19(22)26/h8-9,11-12H,4-7,10H2,1-3H3,(H,20,23)(H,21,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZIDFJERDUKAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2,4-dioxo-3-{5-[(propan-2-yl)carbamoyl]pentyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.
Introduction of the Hexyl Chain: The hexyl chain with an isopropylamino group can be introduced through a nucleophilic substitution reaction, where an appropriate hexyl halide reacts with an isopropylamine.
Esterification: The final step involves the esterification of the carboxylate group using methanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
methyl 2,4-dioxo-3-{5-[(propan-2-yl)carbamoyl]pentyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acids, bases), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
methyl 2,4-dioxo-3-{5-[(propan-2-yl)carbamoyl]pentyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its effects on various cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of diseases, particularly those involving abnormal cell growth and proliferation.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2,4-dioxo-3-{5-[(propan-2-yl)carbamoyl]pentyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and other cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
methyl 2,4-dioxo-3-{5-[(propan-2-yl)carbamoyl]pentyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate can be compared with other similar compounds, such as:
Quinazoline Derivatives: These compounds share the quinazoline core structure and may have similar biological activities. Examples include gefitinib and erlotinib, which are used as anticancer agents.
Carboxylate Esters: Compounds with ester functional groups may have similar chemical reactivity, particularly in hydrolysis and esterification reactions.
Isopropylamino Substituted Compounds: These compounds may have similar pharmacological properties due to the presence of the isopropylamino group.
The uniqueness of this compound lies in its specific combination of functional groups, which contributes to its distinct chemical and biological properties.
Biological Activity
Methyl 2,4-dioxo-3-{5-[(propan-2-yl)carbamoyl]pentyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS Number: 896385-17-4) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C19H25N3O5
- Molecular Weight : 375.4189 g/mol
- SMILES Notation : COC(=O)c1ccc2c(c1)[nH]c(=O)n(c2=O)CCCCCC(=O)NC(C)C
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Anticancer Properties :
- Studies have shown that derivatives of tetrahydroquinazoline compounds can induce apoptosis in cancer cell lines. For instance, compounds similar to methyl 2,4-dioxo have demonstrated cytotoxic effects against human glioma and breast cancer cells by activating specific signaling pathways leading to programmed cell death .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
The mechanisms underlying the biological activities of methyl 2,4-dioxo are still under investigation. However, several hypotheses have been proposed based on related compounds:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It is hypothesized that the compound interacts with cellular signaling pathways such as MAPK and PI3K/Akt pathways, which are crucial for cell survival and apoptosis .
Case Study 1: Anticancer Activity
A study conducted on a series of tetrahydroquinazoline derivatives found that methyl 2,4-dioxo showed significant cytotoxicity against a panel of cancer cell lines. The compound was tested using an MTT assay and exhibited an IC50 value comparable to established chemotherapeutic agents .
Case Study 2: Anti-inflammatory Effects
In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with methyl 2,4-dioxo resulted in a significant reduction in TNF-alpha and IL-6 levels. These findings suggest its potential use as an anti-inflammatory agent .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 2,4-dioxo-3-{5-[(propan-2-yl)carbamoyl]pentyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with functionalization of the quinazoline core. Key steps include:
- Step 1 : Condensation of a substituted quinazoline-dione precursor with a propan-2-yl carbamoyl-pentyl side chain via nucleophilic substitution or coupling reagents (e.g., EDC/HOBt) in anhydrous DMF at 60–80°C .
- Step 2 : Methyl esterification of the carboxylic acid group using methanol and catalytic sulfuric acid under reflux .
- Optimization : Yield improvements (70–85%) are achieved by inert atmosphere (N₂/Ar) and precise stoichiometric control of the carbamoyl-pentyl linker .
Q. Which spectroscopic and chromatographic techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the quinazoline scaffold, methyl ester (δ ~3.8–3.9 ppm), and propan-2-yl carbamoyl protons (δ ~1.1–1.3 ppm for CH₃ groups) .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC-PDA : C18 column (5 µm, 4.6 × 150 mm), gradient elution (ACN/H₂O + 0.1% TFA), 254 nm detection for purity ≥95% .
Advanced Research Questions
Q. How does the propan-2-yl carbamoyl-pentyl side chain influence the compound’s reactivity in nucleophilic or electrophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The branched propan-2-yl group introduces steric hindrance, reducing reactivity at the carbamoyl nitrogen. Kinetic studies (e.g., Hammett plots) show slower nucleophilic substitution rates compared to linear alkyl analogs .
- Electronic Effects : The carbamoyl group’s electron-withdrawing nature polarizes the quinazoline ring, enhancing susceptibility to electrophilic attack at the 7-carboxylate position. DFT calculations (B3LYP/6-31G*) corroborate charge distribution patterns .
- Experimental Validation : Compare reaction rates with analogs lacking the propan-2-yl group using time-resolved UV-Vis spectroscopy .
Q. What strategies resolve contradictions in biological activity data across different assay systems (e.g., enzyme inhibition vs. cell-based assays)?
- Methodological Answer :
- Assay-Specific Variables : Address discrepancies by standardizing protocols (e.g., ATP concentration in kinase assays) and controlling for membrane permeability in cell-based assays (use of efflux pump inhibitors like verapamil) .
- Metabolite Interference : Perform LC-MS/MS to detect compound degradation or metabolite formation in cell culture media .
- Data Reconciliation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) and multivariate statistical analysis (PCA) to identify confounding factors .
Q. How can computational modeling predict the compound’s interaction with potential biological targets (e.g., kinases, GPCRs)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Glide with crystal structures of target proteins (e.g., PDB: 3Z9) to simulate binding poses. Focus on hydrogen bonding with the quinazoline-dione and hydrophobic interactions with the pentyl chain .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Key metrics: RMSD (<2 Å), binding free energy (MM-PBSA) .
- Validation : Compare predictions with experimental SAR data from mutagenesis studies (e.g., alanine scanning of kinase active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
